molecular formula C43H65N5O10S B1662509 Tubulysin A CAS No. 205304-86-5

Tubulysin A

货号 B1662509
CAS 编号: 205304-86-5
分子量: 844.1 g/mol
InChI 键: IBEDDHUHZBDXGB-OEJISELMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tubulysin A is an antimitotic tetrapeptide isolated from myxobacteria . It has potent antiproliferative activity against human cancer cells, including drug-resistant cells, by inhibiting tubulin polymerization . It’s a type of piperidine alkaloid and thiazole alkaloid . It’s also an antibiotic and highly cytotoxic anti-microtubule toxin .


Synthesis Analysis

The discovery and development of tubulysins, especially tubulysin conjugates, have quickly advanced despite limitations in their availability from nature . Extensive synthetic efforts on the total synthesis of tubulysins and analogs have yielded important insights on structure-activity relationships . A concise and modular total synthesis of the highly potent N14-desacetoxytubulysin H (1) has been accomplished in 18 steps in an overall yield of up to 30% .


Molecular Structure Analysis

Tubulysin A is a tetrapeptide, incorporating three unusual (Mep, Tuv, and Tup) and one proteinogenic amino acid (Ile) . The chemical formula of Tubulysin A is C₄₃H₆₅N₅O₁₀S .


Chemical Reactions Analysis

The key research on the isolation and structure determination, biosynthesis, bioactivity, structure–activity relationships (SAR), synthesis, and conjugates of tubulysins is presented .


Physical And Chemical Properties Analysis

The mass of Tubulysin A is 843.445±0 dalton . The chemical formula of Tubulysin A is C₄₃H₆₅N₅O₁₀S .

科学研究应用

Application Summary

Tubulysin A is a potent chemical compound that has sparked great interest for development as anti-cancer agents due to their exceptionally potent antiproliferative activity . It has been used in the development of anticancer drugs, particularly for the treatment of drug-resistant cancers .

Methods of Application

Tubulysin A exerts its cytotoxic activity through disruption of microtubule dynamics, resulting in the collapse of the cytoskeleton and culminating in apoptotic cell death . It’s often used in the form of conjugates, which are compounds that combine Tubulysin A with other molecules to enhance its effectiveness .

Results or Outcomes

Tubulysin A has shown extremely potent antiproliferative activity against cancer cells, including multidrug-resistant cells . For example, it has been reported that Tubulysin D has an IC50 (half maximal inhibitory concentration) of 0.08 ng/mL against multidrug-resistant KBV1 cervix carcinoma cells .

Drug Development

Application Summary

Tubulysin A is also used in drug development, particularly in the creation of antibody-drug conjugates (ADCs) . These are drugs that combine an antibody with a biological toxin to specifically target cancer cells .

Methods of Application

In the development of ADCs, Tubulysin A is linked to an antibody through a chemical linker. The antibody binds to specific antigens on the surface of cancer cells, delivering the Tubulysin A directly to the cancer cells .

Results or Outcomes

ADCs using Tubulysin A have shown promising results in preclinical models. They have been found to be potent across a panel of cancer cell lines and active in tumor xenografts, including those displaying the multidrug-resistant phenotype . They also demonstrated potent bystander activity in a co-culture model comprised of a mixture of antigen-positive and -negative cell lines, and in an antigen-heterogeneous tumor model .

Bioimaging

Application Summary

Tubulysin A has potential applications in bioimaging. Bioimaging refers to creating visual representations of biological processes at the cellular and molecular level.

Results or Outcomes

Multidrug Resistance Models

Application Summary

Tubulysin A has been used in studies involving multidrug resistance models . These models are used to study how cancer cells develop resistance to multiple drugs, which is a major challenge in cancer treatment.

Methods of Application

In these studies, Tubulysin A is often used as a payload in antibody-drug conjugates (ADCs). These ADCs are then tested against cancer cells that have developed resistance to multiple drugs .

Results or Outcomes

The results of these studies have shown that Tubulysin A retains its activity in multidrug resistant models . This suggests that Tubulysin A could potentially be used to overcome drug resistance in cancer treatment.

Antibody-Drug Conjugates (ADCs) Development

Application Summary

Tubulysin A is used in the development of Antibody-Drug Conjugates (ADCs), which are a class of therapeutics that deliver cytotoxic agents directly to cancer cells .

Methods of Application

In ADCs, Tubulysin A is conjugated to an antibody through a chemical linker. The antibody specifically targets cancer cells, delivering Tubulysin A directly to the cells .

Results or Outcomes

ADCs using Tubulysin A have shown promising results in preclinical models. They have been found to be potent across a panel of cancer cell lines and active in tumor xenografts, including those displaying the multidrug-resistant phenotype .

Treatment of Multidrug Resistant Tumors

Application Summary

Tubulysin A has been used in studies involving multidrug resistance models . These models are used to study how cancer cells develop resistance to multiple drugs, which is a major challenge in cancer treatment.

Methods of Application

In these studies, Tubulysin A is often used as a payload in antibody-drug conjugates (ADCs). These ADCs are then tested against cancer cells that have developed resistance to multiple drugs .

Results or Outcomes

The results of these studies have shown that Tubulysin A retains its activity in multidrug resistant models . This suggests that Tubulysin A could potentially be used to overcome drug resistance in cancer treatment.

安全和危害

Tubulysin A is toxic if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

未来方向

Tubulysins hold great clinical promise for the treatment of drug-resistant cancers . Improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs . The synthetic methodology reported herein was found to be flexible enough to deliver different core-modified tubulysin analogues and hence may be regarded as a scalable and convenient strategy for the chemical generation of novel tubulysin analogues .

属性

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEDDHUHZBDXGB-OEJISELMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N5O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478254
Record name Tubulysin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubulysin A

CAS RN

205304-86-5
Record name Tubulysin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tubulysin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tubulysin a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TUBULYSIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RP3ADE9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tubulysin A
Reactant of Route 2
Reactant of Route 2
Tubulysin A
Reactant of Route 3
Reactant of Route 3
Tubulysin A
Reactant of Route 4
Tubulysin A
Reactant of Route 5
Tubulysin A
Reactant of Route 6
Tubulysin A

Citations

For This Compound
332
Citations
G Kaur, M Hollingshead, S Holbeck… - Biochemical …, 2006 - portlandpress.com
… Tubulysin A (tubA) is a natural product isolated from a strain of myxobacteria that has been … Recently, the family of tubAs (tubulysin A) was isolated for the first time from Archangium …
Number of citations: 188 portlandpress.com
A Sandmann, F Sasse, R Müller - Chemistry & biology, 2004 - cell.com
… (A) Influence of tubulysin A (50 ng/ml) on the microtubule cytoskeleton of Ptk2 potoroo cells. … , the lower picture was taken after incubation with tubulysin A for 24 hr. Only a diffuse tubulin …
Number of citations: 140 www.cell.com
MW Khalil, F Sasse, H Lünsdorf, YA Elnakady… - …, 2006 - Wiley Online Library
… of tubulysin A or epothilone B, which we used as reference compound (Figure 3). DNA isolated from cells incubated with tubulysin A for 24 h showed the typical apoptotic ladder. …
K Kubicek, SK Grimm, J Orts, F Sasse… - Angewandte …, 2010 - Wiley Online Library
… Interligand-NOEs, wie sie zwischen Epothilon A und Tubulysin A in Gegenwart von Tubulin beobachtet werden, geben Aufschluss über die Bindungsstelle am Tubulin. …
Number of citations: 45 onlinelibrary.wiley.com
H Steinmetz, N Glaser, E Herdtweck… - Angewandte …, 2004 - Wiley Online Library
… In the unit cell we find one tubulysin A and five interstitial … of the carboxyl group indicate that tubulysin A crystallizes as a zwitterion. … The protonation state of tubulysin A in methanol was …
Number of citations: 231 onlinelibrary.wiley.com
JA Reddy, R Dorton, A Dawson, M Vetzel… - Molecular …, 2009 - ACS Publications
… difference in potency between the two base drugs, tubulysin A and tubulysin B, was not observed. … folate conjugate counterparts, EC0510 (folate−tubulysin A hydrazide; Figure 1B) and …
Number of citations: 88 pubs.acs.org
A Dömling, B Beck, U Eichelberger… - Angewandte Chemie …, 2006 - Wiley Online Library
… and the original NMR data for tubulysin A. Basic hydrolysis allows cleavage of the ester to … , is possible by enzymatic catalysis (see below), as has been demonstrated with tubulysin A. …
Number of citations: 152 onlinelibrary.wiley.com
B Raghavan, R Balasubramanian… - Journal of medicinal …, 2008 - ACS Publications
… (IC 50 = 0.31 nM), (2) and tubulysin A is active against the HCT-15 (multidrug-resistant colon … tubulysin A have also shown it to have promising antiangiogenic effects. (3) Tubulysin A …
Number of citations: 104 pubs.acs.org
R Balasubramanian, B Raghavan… - Journal of medicinal …, 2009 - ACS Publications
A stereoselective total synthesis of the cytotoxic natural products tubulysin U, tubulysin V, and its unnatural epimer epi-tubulysin V, is reported. Simplified analogues containing N,N-…
Number of citations: 76 pubs.acs.org
T Schluep, P Gunawan, L Ma, GS Jensen… - Clinical cancer …, 2009 - AACR
… and in vivo evaluation of a nanoparticle produg of tubulysin A. This prodrug approach dramatically increases the tolerability of tubulysin A, resulting in a therapeutic index similar to or …
Number of citations: 89 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。